Vanadium trihydroxide
Description
Vanadium trihydroxide (V(OH)₃), a hypothetical or less-characterized vanadium compound, is theorized to exist in the +3 oxidation state. While direct experimental data on V(OH)₃ are scarce in the provided evidence, its properties can be inferred from related trivalent vanadium compounds, such as vanadium(III) oxide (V₂O₃) and vanadium(III) complexes. Vanadium(III) compounds typically exhibit octahedral coordination geometry and redox activity, making them relevant in catalysis, energy storage, and biomedical applications .
Properties
CAS No. |
59865-92-8 |
|---|---|
Molecular Formula |
H3O3V-3 |
Molecular Weight |
101.964 g/mol |
IUPAC Name |
vanadium;trihydroxide |
InChI |
InChI=1S/3H2O.V/h3*1H2;/p-3 |
InChI Key |
UYDMXQQVXGMPKK-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[V] |
Canonical SMILES |
[OH-].[OH-].[OH-].[V] |
Other CAS No. |
59865-92-8 |
Origin of Product |
United States |
Chemical Reactions Analysis
Acid-Base Reactions
As an amphoteric hydroxide, V(OH)₃ reacts with both acids and bases:
Reaction with Acids
Dissolves in strong acids (e.g., HCl, H₂SO₄) to form V³⁺ salts:
This property is critical in hydrometallurgical processes for vanadium extraction .
Reaction with Bases
In strongly alkaline solutions, V(OH)₃ dissolves to form vanadite(III) complexes, though these are less stable than vanadate(V) species:
The exact speciation depends on pH and ionic strength, with polynuclear species forming at higher vanadium concentrations .
Redox Behavior
Vanadium(III) hydroxide participates in redox reactions due to vanadium’s variable oxidation states:
Oxidation
Exposure to oxidizers like O₂, HNO₃, or H₂O₂ oxidizes V(OH)₃ to V(IV/V) species. For example:
In acidic media, nitric acid oxidizes V(OH)₃ to VO²⁺ (vanadyl ion) :
Reduction
Under reducing conditions (e.g., with Zn/H⁺), V(OH)₃ can be reduced to V(II) species, though this is less common .
Environmental and Interfacial Behavior
In natural systems, V(OH)₃ stability is pH-dependent:
Adsorption studies using the Triple Layer Model (TLM) show that V(OH)₃ interacts with mineral surfaces (e.g., alumina) via outer-sphere complexes, influencing its mobility in soils and aquatic systems .
Table 1: Solubility and Stability of V(OH)₃
| Property | Value/Condition | Source |
|---|---|---|
| Solubility in water | ~10⁻⁵ M (pH 5–7) | |
| Stability range | pH 4–6 (metastable) | |
| Decomposition temperature | 150–200°C (→ V₂O₃ + H₂O) |
Table 2: Redox Potentials Involving V(III)
| Reaction | E° (V vs. SHE) | Source |
|---|---|---|
| V³⁺ + e⁻ → V²⁺ | -0.26 | |
| VO²⁺ + 2H⁺ + e⁻ → V³⁺ + H₂O | +0.34 | |
| V(OH)₃ → VO(OH)₂ + H⁺ + e⁻ | ~+0.15 (est.) |
Comparison with Similar Compounds
Comparison with Similar Vanadium Compounds
Structural and Spectroscopic Properties
Vanadium trihydroxide shares structural similarities with other trivalent vanadium compounds. For example:
- Vanadium(III) metaphosphates (e.g., V(PO₃)₃) exhibit stretching frequencies at 1050, 1100, and 1150 cm⁻¹ in IR spectra, identical to Fe and Ti metaphosphates, suggesting analogous bonding environments .
- Vanadium(III) oxide (V₂O₃) has a corundum-like structure with V³⁺ in octahedral sites, contrasting with the layered or amorphous structure proposed for V(OH)₃ .
Redox Behavior and Catalytic Activity
- V₂O₃ is a redox-active material used in catalysis and energy storage. It undergoes oxidation to V₂O₅ under aerobic conditions, a property shared with V(OH)₃ in aqueous environments .
- Vanadyl sulfate (VOSO₄) and vanadium malonate complexes (VO(mal)₂) exhibit anti-diabetic effects by modulating glucose metabolism.
Data Tables
Table 1: Comparison of Key Properties of Vanadium Compounds
Table 2: Infrared Stretching Frequencies of Trivalent Metal Metaphosphates
| Compound | Stretching Frequency (cm⁻¹) |
|---|---|
| Vanadium metaphosphate | 1050, 1100, 1150 |
| Iron metaphosphate | 1050, 1100, 1150 |
| Titanium metaphosphate | 1050, 1100, 1150 |
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